molecular formula C26H25N5O8 B11546672 (2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)ethyl 3-(butanoylamino)benzoate

(2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)ethyl 3-(butanoylamino)benzoate

Cat. No.: B11546672
M. Wt: 535.5 g/mol
InChI Key: RXCSOVJVSOZECY-FAJYDZGRSA-N
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Description

(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-(4-METHOXYPHENYL)ETHYL 3-BUTANAMIDOBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, hydrazine, and ester functionalities, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-(4-METHOXYPHENYL)ETHYL 3-BUTANAMIDOBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the hydrazone intermediate, which is formed by reacting 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. This intermediate is then coupled with 4-methoxyphenylacetic acid under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-(4-METHOXYPHENYL)ETHYL 3-BUTANAMIDOBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of nitro-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block in organic synthesis.

Biology

In biological research, the compound’s hydrazine moiety is of interest due to its potential interactions with biological molecules. It can be used in the development of probes for detecting specific biomolecules.

Medicine

The compound’s potential medicinal applications include its use as a precursor for drug development. Its structural features may allow for the design of molecules with specific biological activities.

Industry

In the industrial sector, the compound can be used in the production of dyes and pigments due to its aromatic nature. It may also find applications in the development of materials with specific optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-(4-METHOXYPHENYL)ETHYL 3-BUTANAMIDOBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s aromatic rings can engage in π-π interactions with receptor sites, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A precursor in the synthesis of the compound.

    4-Methoxyphenylacetic acid: Another precursor used in the synthesis.

    Dichloroaniline: Shares structural similarities with the aromatic rings.

Uniqueness

The uniqueness of (2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-(4-METHOXYPHENYL)ETHYL 3-BUTANAMIDOBENZOATE lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H25N5O8

Molecular Weight

535.5 g/mol

IUPAC Name

[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)ethyl] 3-(butanoylamino)benzoate

InChI

InChI=1S/C26H25N5O8/c1-3-5-25(32)27-19-7-4-6-18(14-19)26(33)39-16-23(17-8-11-21(38-2)12-9-17)29-28-22-13-10-20(30(34)35)15-24(22)31(36)37/h4,6-15,28H,3,5,16H2,1-2H3,(H,27,32)/b29-23-

InChI Key

RXCSOVJVSOZECY-FAJYDZGRSA-N

Isomeric SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)OC/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=C(C=C3)OC

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)OCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)OC

Origin of Product

United States

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